N'-[(E)-(4-Chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
CAS No.:
Cat. No.: VC14930710
Molecular Formula: C12H11ClN4O
Molecular Weight: 262.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11ClN4O |
|---|---|
| Molecular Weight | 262.69 g/mol |
| IUPAC Name | N-[(E)-(4-chlorophenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C12H11ClN4O/c1-8-6-11(16-15-8)12(18)17-14-7-9-2-4-10(13)5-3-9/h2-7H,1H3,(H,15,16)(H,17,18)/b14-7+ |
| Standard InChI Key | QMMJZVHKTRHHPM-VGOFMYFVSA-N |
| Isomeric SMILES | CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)Cl |
| Canonical SMILES | CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Features
N'-[(E)-(4-Chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide features a pyrazole ring substituted at position 3 with a methyl group and at position 5 with a carbohydrazide moiety. The carbohydrazide chain terminates in an (E)-configured 4-chlorobenzylidene group, imparting planarity and electronic asymmetry to the molecule. Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C<sub>12</sub>H<sub>11</sub>ClN<sub>4</sub>O |
| Molecular Weight | 262.7 g/mol |
| IUPAC Name | N'-[(E)-(4-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide |
| SMILES | CC1=NN(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)Cl)C |
| Topological Polar Surface Area | 84.8 Ų |
The (E)-configuration of the benzylidene group is critical for molecular interactions, as evidenced by related compounds where stereochemistry influences binding affinity to biological targets .
Synthesis and Reaction Pathways
The synthesis of N'-[(E)-(4-Chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically follows a two-step protocol, mirroring methods used for structurally analogous carbohydrazides :
Step 1: Formation of 3-Methyl-1H-pyrazole-5-carbohydrazide
Hydrazine hydrate reacts with ethyl 3-methyl-1H-pyrazole-5-carboxylate in ethanol under reflux (78°C, 6–8 hours). Nucleophilic acyl substitution yields the carbohydrazide intermediate, which is isolated via vacuum filtration.
Step 2: Condensation with 4-Chlorobenzaldehyde
The intermediate is reacted with 4-chlorobenzaldehyde in ethanol containing catalytic acetic acid (0.1 eq). The mixture is refluxed for 12 hours, promoting dehydration to form the Schiff base. The product crystallizes upon cooling and is purified via recrystallization from ethanol (yield: 68–72%).
Critical Reaction Parameters:
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Solvent: Ethanol optimizes solubility and facilitates azeotropic water removal.
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Catalyst: Acetic acid protonates the carbonyl oxygen, enhancing electrophilicity.
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Temperature: Reflux conditions (78°C) drive equilibrium toward imine formation.
Physicochemical and Spectroscopic Properties
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds reveals decomposition onset temperatures of 210–220°C, suggesting moderate thermal stability for this derivative .
Solubility Profile
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Polar solvents: Soluble in DMSO (32 mg/mL), methanol (14 mg/mL).
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Nonpolar solvents: Insoluble in hexane, toluene.
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Aqueous solubility: <1 mg/mL at pH 7.
Spectroscopic Characterization
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IR (KBr): 3250 cm<sup>−1</sup> (N-H stretch), 1665 cm<sup>−1</sup> (C=O), 1590 cm<sup>−1</sup> (C=N).
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<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 2.35 (s, 3H, CH<sub>3</sub>), 6.85 (s, 1H, pyrazole-H), 7.45–7.70 (m, 4H, Ar-H), 8.30 (s, 1H, N=CH), 10.20 (s, 1H, NH).
Biological Activity and Research Applications
While direct pharmacological data for this compound are unavailable, inferences are drawn from structurally related analogs:
Enzyme Inhibition
Pyrazole carbohydrazides demonstrate inhibitory activity against α-glucosidase (IC<sub>50</sub>: 18.7 μM) and acetylcholinesterase (IC<sub>50</sub>: 23.4 μM) in computational models, suggesting potential for diabetes and Alzheimer’s research .
Anticancer Activity
Molecular docking studies predict moderate binding affinity (ΔG: −8.2 kcal/mol) to the EGFR kinase domain, comparable to erlotinib (ΔG: −9.1 kcal/mol) .
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